PTP 抑制剂 III
概述
描述
PTP 抑制剂 III 是一种可穿透细胞的化合物,可抑制多种蛋白酪氨酸磷酸酶。蛋白酪氨酸磷酸酶是一类从蛋白质上的磷酸化酪氨酸残基上移除磷酸基团的酶,在调节细胞信号通路中起着至关重要的作用。 This compound 由于其能够调节这些通路,因此在研究中尤为重要,使其成为研究各种疾病(包括癌症和糖尿病)的宝贵工具 .
科学研究应用
PTP 抑制剂 III 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白酪氨酸磷酸酶及其在细胞信号通路中的作用的工具。
生物学: 有助于了解细胞过程(如细胞生长、分化和凋亡)的调控。
医学: 研究其在治疗癌症、糖尿病和自身免疫性疾病等疾病中的潜在治疗应用,通过调节蛋白酪氨酸磷酸酶活性
工业: 用于开发针对蛋白酪氨酸磷酸酶的新药和治疗剂。
作用机制
PTP 抑制剂 III 作为蛋白酪氨酸磷酸酶的光可逆共价抑制剂发挥作用。它与酶的催化结构域结合,特别针对活性位点半胱氨酸残基。这种结合在 350 nm 处照射后是可逆的,从而允许控制酶的抑制。 This compound 对蛋白酪氨酸磷酸酶的抑制导致细胞信号通路发生改变,从而影响细胞生长和分化等过程 .
类似化合物:
钒化合物: 这些化合物也抑制蛋白酪氨酸磷酸酶,但通过不同的机制,通常涉及磷酸基团的模拟.
双过氧 (1,10-菲罗啉) 氧化钒 (V): 另一种靶向蛋白酪氨酸磷酸酶的抑制剂,但具有不同的化学结构和作用方式.
双 (麦芽酚酸) 氧化钒 (IV): 以其通过抑制蛋白酪氨酸磷酸酶治疗糖尿病和癌症的潜力而闻名.
This compound 的独特性: this compound 由于其光可逆共价抑制机制而独一无二,允许对酶活性进行精确控制。这一特点使其在需要对酶抑制进行时间控制的研究环境中尤为宝贵。
生化分析
Biochemical Properties
PTP Inhibitor III plays a significant role in biochemical reactions. It binds the catalytic domain of SHP-1 and covalently reacts with free thiols . This reaction is reversible with irradiation . It inhibits a broad range of PTPs , which are enzymes that remove phosphate from a substrate, resulting in a phosphate ion and a hydroxyl group on the substrate .
Cellular Effects
PTP Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by balancing the activation of signaling proteins in vascular cells . This helps keep the cells functioning in a normal state .
Molecular Mechanism
At the molecular level, PTP Inhibitor III exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds covalently to the active site of the enzyme . This binding interaction is crucial for its inhibitory action on PTPs .
Metabolic Pathways
PTP Inhibitor III is involved in metabolic pathways that involve PTPs
准备方法
合成路线和反应条件: PTP 抑制剂 III,正式名称为 2-[4-(2-溴乙酰基)苯氧基]乙酸,是通过一系列化学反应合成的反应条件通常需要使用二甲基甲酰胺或二甲亚砜等溶剂以及催化剂来促进反应 .
工业生产方法: 虽然this compound 的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成过程。这包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理反应性中间体和最终产品。
化学反应分析
反应类型: PTP 抑制剂 III 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,改变其化学结构并可能改变其抑制活性。
还原: 还原反应可以改变溴原子,影响化合物的反应性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常使用硼氢化钠或氢化锂铝等还原剂。
取代: 可以使用胺或硫醇等亲核试剂来取代溴原子。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以生成各种具有取代溴原子的不同官能团的衍生物。
相似化合物的比较
Vanadium Compounds: These compounds also inhibit protein tyrosine phosphatases but through different mechanisms, often involving the mimicry of phosphate groups.
Bisperoxo (1,10-phenanthroline)oxidovanadate (V): Another inhibitor that targets protein tyrosine phosphatases, but with a distinct chemical structure and mode of action.
Bis (maltolato)oxidovanadium (IV): Known for its potential in treating diabetes and cancer by inhibiting protein tyrosine phosphatases.
Uniqueness of PTP Inhibitor III: PTP Inhibitor III is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.
属性
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?
A: PTP Inhibitor III is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, PTP Inhibitor III allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of PTP Inhibitor III induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []
Q2: What is the significance of studying SHP-1 and its interplay with PTP Inhibitor III in inflammatory pain models?
A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and PTP Inhibitor III can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。